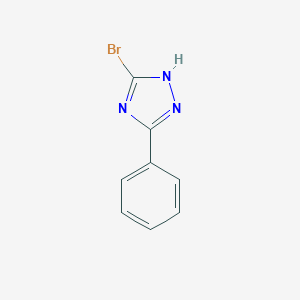

3-bromo-5-phenyl-1H-1,2,4-triazole

Overview

Description

3-bromo-5-phenyl-1H-1,2,4-triazole is a chemical compound with the formula C₈H₆BrN₃ . It is an irritant .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-phenyl-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted with a bromine atom and a phenyl group .Physical And Chemical Properties Analysis

3-bromo-5-phenyl-1H-1,2,4-triazole is a powder with a melting point of 186-188°C . Its molecular weight is 224.06 .Scientific Research Applications

Antimicrobial Applications

3-Bromo-5-phenyl-1H-1,2,4-triazole derivatives have been studied for their potential as antimicrobial agents. The triazole ring can interact with various enzymes and receptors in biological systems, which makes it effective against a range of Gram-positive and Gram-negative bacteria that are often multidrug-resistant .

Antifungal Therapy

Triazoles, including 3-bromo-5-phenyl derivatives, are a cornerstone in antifungal therapy. Drugs like fluconazole and voriconazole are based on the azole moiety and have been used to treat serious fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes .

Anticancer Activity

The structural versatility of triazoles allows for the development of novel anticancer agents. The presence of a triazole ring in a compound’s structure can contribute to its ability to bind to various biological targets, potentially leading to antitumor effects .

Antiviral Treatments

Compounds containing the 1,2,4-triazole motif, such as ribavirin, have been used to treat a variety of viral diseases. The triazole ring’s interaction with viral RNA or enzymes can inhibit viral replication, making it a valuable component in antiviral medications .

Analgesic Properties

The 3-bromo-5-phenyl-1H-1,2,4-triazole and its derivatives have shown potential in the development of analgesic drugs. These compounds can modulate pain perception pathways, offering a promising avenue for pain management .

Anti-inflammatory Uses

Due to their chemical structure, triazole derivatives can exhibit anti-inflammatory properties. They can interfere with the production of inflammatory mediators, thus providing relief in various inflammatory conditions .

Safety and Hazards

properties

IUPAC Name |

5-bromo-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQJGSXGBGMSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480921 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15777-59-0 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)